BenchChemオンラインストアへようこそ!

cis-Oxathiolane

Antiviral Development Chiral Synthesis Stereochemistry

Sourcing cis-Oxathiolane (CAS 103314-75-6) demands absolute stereochemical fidelity. The cis‑configuration is non‑negotiable—the trans‑isomer or racemic mixture shows >20,000‑fold lower antiviral potency. 5‑Fluorination of the derived cytosine ring improves mitochondrial polymerase γ selectivity 100‑fold. Our high‑purity intermediate enables diastereoselective routes that avoid costly chiral resolution, directly supporting cost‑effective API manufacture of Lamivudine (3TC) and Emtricitabine (FTC). Procure well‑characterized, stereochemically pure material to ensure reliable SAR, ADME‑PK, and impurity profiling.

Molecular Formula C8H18NOS+
Molecular Weight 176.3 g/mol
CAS No. 103314-75-6
Cat. No. B017513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Oxathiolane
CAS103314-75-6
Synonyms2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide
2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2R-cis)-isomer iodide
2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2S-cis)-isomer iodide
2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (cis-(+-))-isomer iodide
cis-oxathiolane
MDMAMOT
Molecular FormulaC8H18NOS+
Molecular Weight176.3 g/mol
Structural Identifiers
SMILESCC1OC(CS1)C[N+](C)(C)C
InChIInChI=1S/C8H18NOS/c1-7-10-8(6-11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1
InChIKeyNZAMMJKYTYHSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Oxathiolane (CAS 103314-75-6): A Critical Chiral Scaffold for Antiviral Nucleoside Analogues


cis-Oxathiolane (CAS 103314-75-6), chemically defined as 1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl-, is a quaternary ammonium derivative of the oxathiolane heterocycle [1]. This specific compound functions primarily as a synthetic intermediate or chiral auxiliary rather than a direct antiviral agent. Its core structural motif—a five-membered ring containing both oxygen and sulfur atoms—is fundamental to the stereochemistry of FDA-approved nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC) [2]. The cis-configuration is a mandatory pharmacophoric feature for the antiviral activity of this class, as the trans-isomers or racemic mixtures exhibit drastically reduced or negligible potency, making stereochemical fidelity a non-negotiable parameter in both research and production [3].

The Cost of cis-Oxathiolane Substitution: Why Stereochemistry Directly Dictates Antiviral Potency and Polymerase Selectivity


Generic substitution of cis-oxathiolane-based intermediates or scaffolds is scientifically unsound due to the profound impact of stereochemistry on downstream biological activity and synthetic efficiency. The enantiomers of key oxathiolane nucleosides, such as the (-)- and (+)-enantiomers of FTC, exhibit a stark >20,000-fold difference in antiviral potency (10 nM vs. >200 µM IC50) [1]. Furthermore, the affinity of these enantiomers for the critical anabolizing enzyme, human 2′-deoxycytidine kinase, differs significantly, with the (-)-enantiomer demonstrating a higher affinity (lower Km) than its (+)-counterpart, directly correlating with its superior in vivo activation and therapeutic index [2]. Even within the active (-)-enantiomer class, subtle structural modifications dramatically alter selectivity; for example, the 5-fluorination of FTC reduces its incorporation by human mitochondrial DNA polymerase γ by 100-fold compared to its non-fluorinated analog (-)-3TC-TP, a critical determinant of its favorable mitochondrial toxicity profile [3]. Therefore, using a non-optimized stereoisomer or a less selective analog can lead to either complete therapeutic failure or the introduction of unacceptable off-target toxicity.

Quantitative Differentiation of cis-Oxathiolane and its Analogs: A Procurement Evidence Matrix


Stereochemical Purity: The 20,000-Fold Antiviral Potency Differential Between (-) and (+) Enantiomers

The antiviral activity of oxathiolane nucleosides is exclusively dependent on the cis-configuration and the specific enantiomer. For the 5-fluorocytosine analog (FTC), the (-)-enantiomer exhibits an IC50 of 10 nM against HBV in HepG2 2.2.15 cells, while the (+)-enantiomer is inactive, with an IC50 > 200 µM [1]. This 20,000-fold difference in potency confirms that any racemic mixture or incorrectly synthesized stereoisomer will have severely compromised or nonexistent antiviral activity.

Antiviral Development Chiral Synthesis Stereochemistry

Mitochondrial Polymerase Selectivity: A 100-Fold Improvement for Fluorinated cis-Oxathiolanes

A key differentiator among oxathiolane analogs is their selectivity for viral reverse transcriptase over host mitochondrial DNA polymerase γ, a primary driver of long-term toxicity. The triphosphate of (-)-FTC (5-fluorinated) is incorporated 100-fold less efficiently than the triphosphate of its non-fluorinated analog (-)-3TC (Lamivudine) by human mitochondrial DNA polymerase γ [1]. This quantifiable difference in host enzyme selectivity translates directly into a superior preclinical safety profile.

Mitochondrial Toxicity NRTI Selectivity Polymerase Gamma

Enhanced Anabolic Activation: The 3- to 10-Fold Superiority of Fluorinated cis-Oxathiolane Against HIV-1 RT

The introduction of a 5-fluoro group on the cytosine ring of the oxathiolane scaffold significantly enhances its incorporation by the viral target enzyme. (-)-FTC-TP is incorporated into DNA-DNA and DNA-RNA primer-templates by HIV-1 reverse transcriptase (RT) nearly 3- and 10-fold more efficiently than (-)-3TC-TP, respectively [1]. This enhanced enzymatic activity at the molecular level supports its potent antiviral effect.

Enzymology Reverse Transcriptase Nucleotide Incorporation

Metabolic Stability: Deaminase Resistance as a Determinant of cis-Oxathiolane Analog Potency

The metabolic fate of oxathiolane nucleosides is highly stereospecific. The therapeutically active (-)-enantiomer of FTC is not a substrate for cytidine deaminase, the enzyme responsible for deactivating many cytidine analogs to their inactive uridine forms. In contrast, the inactive (+)-enantiomer is a good substrate for this deaminase [1]. This stereospecific resistance to metabolic degradation is a key factor contributing to the favorable pharmacokinetic profile of drugs like Emtricitabine.

Drug Metabolism Pharmacokinetics Cytidine Deaminase

High-Value Procurement Scenarios for cis-Oxathiolane and Related Scaffolds


Synthesis of Fluorinated cis-Oxathiolane Nucleosides (FTC Class) for Next-Generation NRTIs with Improved Selectivity

This application is predicated on the evidence that 5-fluorination on the cytosine ring of cis-oxathiolane nucleosides confers a 100-fold improvement in selectivity against human mitochondrial DNA polymerase γ compared to the non-fluorinated analog [1]. Research and development programs aimed at mitigating the long-term mitochondrial toxicity associated with NRTI therapy should prioritize the procurement and utilization of cis-oxathiolane intermediates suitable for synthesizing 5-fluorocytosine derivatives like Emtricitabine (FTC).

Chiral Resolution and Stereoselective Synthesis of (-)-Enantiomer Drug Substances

Given the >20,000-fold difference in antiviral potency between the (-)- and (+)-enantiomers of oxathiolane nucleosides [2], this scenario applies to any process development group focused on the cost-effective manufacture of the active pharmaceutical ingredient (API). Procurement of high-purity cis-oxathiolane intermediates is critical for developing and validating diastereoselective synthetic routes that minimize waste and avoid the need for expensive, low-yielding chiral resolution of the final racemic mixture.

In Vitro Pharmacology Studies Requiring Validated, High-Purity Reference Standards

For studies investigating the precise structure-activity relationships (SAR) of oxathiolane nucleosides, the use of well-characterized, stereochemically pure cis-oxathiolane compounds is mandatory. Evidence demonstrates that even the enantiomer of a potent compound can have a completely different interaction profile with key enzymes, from being a good substrate for deaminase [2] to being a poor substrate for activating kinases [3]. Using impure or incorrectly specified material would introduce significant experimental error and confound interpretation of SAR, target engagement, and resistance mechanism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Oxathiolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.